(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride is a chemical compound with the molecular formula C10H14ClNO2 and a molecular weight of 215.68 g/mol . This compound is primarily used for research purposes and is known for its unique structural features, which include a benzo[d][1,3]dioxole ring system substituted with a methanamine group.
Vorbereitungsmethoden
The synthesis of (2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride typically involves several steps:
Formation of the Benzo[d][1,3]dioxole Ring: This can be achieved through the cyclization of catechol derivatives with appropriate reagents.
Introduction of the Methanamine Group: This step involves the reaction of the benzo[d][1,3]dioxole intermediate with a suitable amine source under controlled conditions.
Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Analyse Chemischer Reaktionen
(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.
Wirkmechanismus
The mechanism of action of (2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The methanamine group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The benzo[d][1,3]dioxole ring system may also play a role in stabilizing these interactions through π-π stacking and other non-covalent interactions .
Vergleich Mit ähnlichen Verbindungen
(2,2-Dimethylbenzo[d][1,3]dioxol-4-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
Benzo[d][1,3]dioxole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Methanamine derivatives: Compounds with different aromatic or aliphatic groups attached to the methanamine moiety, which can influence their reactivity and applications.
The uniqueness of this compound lies in its specific combination of the benzo[d][1,3]dioxole ring and methanamine group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H14ClNO2 |
---|---|
Molekulargewicht |
215.67 g/mol |
IUPAC-Name |
(2,2-dimethyl-1,3-benzodioxol-4-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-10(2)12-8-5-3-4-7(6-11)9(8)13-10;/h3-5H,6,11H2,1-2H3;1H |
InChI-Schlüssel |
ROEHBLVOJPMZDL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC2=CC=CC(=C2O1)CN)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.